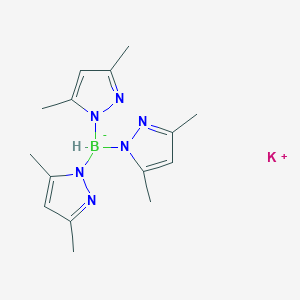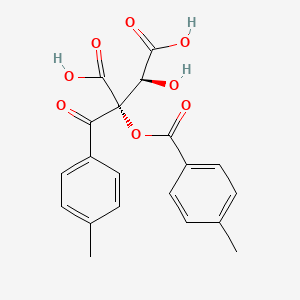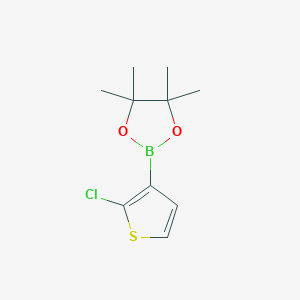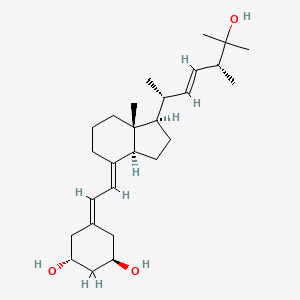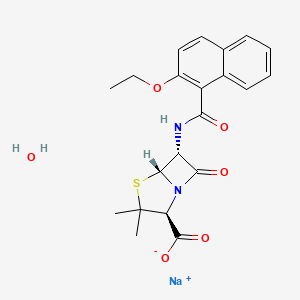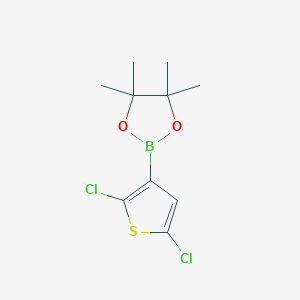
2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(2,5-dichlorothiophen-3-yl)acetic acid” is related to your query . It has a molecular weight of 211.07 and is a powder at room temperature . Another related compound is “4-(2,5-Dichloro-Thiophen-3-Yl)-Pyrimidin-2-Ylamine” which is used in scientific research .
Synthesis Analysis
The synthesis of a related compound, “6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile”, involves the condensation of an equimolar mixture of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, malononitrile, and sodium hydroxide .
Molecular Structure Analysis
The molecular structure of “6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile” was characterized using different spectroscopic methods and confirmed by X-ray single crystal analysis .
Chemical Reactions Analysis
The reaction of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxy)prop-2-en-1-one with thiourea in the presence of ethanol as solvent and potassium hydroxide as catalyst yielded a related compound .
Physical And Chemical Properties Analysis
The compound “2-(2,5-dichlorothiophen-3-yl)acetic acid” has a melting point of 102-103°C . The physical and chemical properties of “2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not available.
Applications De Recherche Scientifique
Inhibitory Activity Against Serine Proteases : Compounds similar to 2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and found to exhibit inhibitory activity against serine proteases, including thrombin. These compounds were studied in both solid state and solution, showing weak N-B coordination (Spencer et al., 2002).
Synthesis and Crystal Structure Analysis : Several derivatives of 2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized and their structures characterized by spectroscopy and X-ray diffraction. These studies provide insights into the conformation and molecular structure of such compounds (Wu et al., 2021).
Application in the Synthesis of Stilbenes and Polyenes : These compounds have been utilized in the synthesis of novel stilbene derivatives, which are potential intermediates for producing materials for LCD technology and might have therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Density Functional Theory (DFT) Studies : DFT studies have been conducted on similar compounds to understand their molecular structures, which align with crystal structures determined by X-ray diffraction. These studies also reveal physicochemical properties of the compounds (Huang et al., 2021).
Synthesis of Polymers : Derivatives of 2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in the synthesis of deeply colored polymers, which are soluble in common organic solvents and have applications in various fields (Welterlich et al., 2012).
Development of Novel Lipogenic Inhibitors : A series of boron-containing stilbene derivatives, synthesized using these compounds, have shown lipogenesis inhibitory effects and potential as lipid-lowering drugs (Das et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BCl2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVCTOZRVQPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BCl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700015 | |
| Record name | 2-(2,5-Dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942070-18-0 | |
| Record name | 2-(2,5-Dichlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



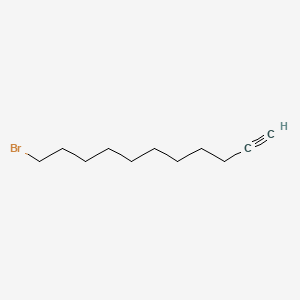
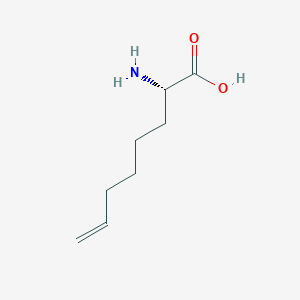
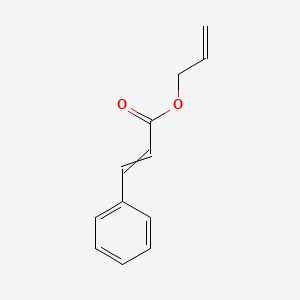
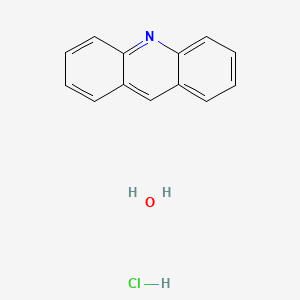

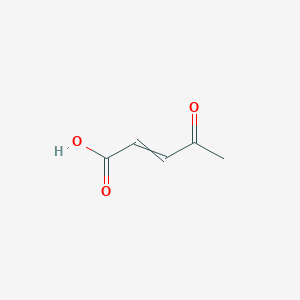
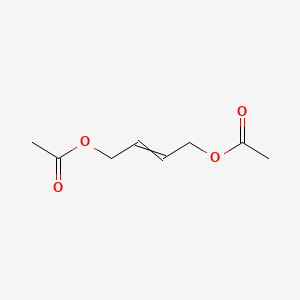

![[(2R,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7948850.png)
